3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Key steps include:
- Formation of the triazoloazepine ring through cyclization reactions.
- Attachment of the chlorophenyl group via electrophilic aromatic substitution.
- Introduction of the dimethoxyphenyl group through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell growth and apoptosis.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can be compared to other compounds with similar structures or functions:
Similar Compounds:
Uniqueness: The presence of the triazoloazepine ring in 1-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds, potentially contributing to its unique biological activity and chemical properties.
Properties
Molecular Formula |
C23H26ClN5O3 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O3/c1-31-19-12-11-16(14-20(19)32-2)29(23(30)25-18-9-6-5-8-17(18)24)15-22-27-26-21-10-4-3-7-13-28(21)22/h5-6,8-9,11-12,14H,3-4,7,10,13,15H2,1-2H3,(H,25,30) |
InChI Key |
YDIDOUONXFPQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.